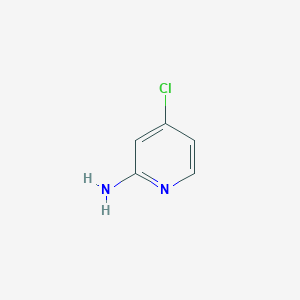

2-Amino-4-chloropyridine

Overview

Description

Synthesis Analysis

The synthesis of 2-Amino-4-chloropyridine has been explored through various methods, emphasizing its accessibility and the efficiency of synthesis routes. Notably, Liao Jian-qiao (2010) reported a three-step synthesis process starting from methyl 4-chloropicolinate, achieving an overall yield of 68.5% (Liao Jian-qiao, 2010). This process was highlighted for its simplicity and feasibility for large-scale preparation. Another approach by K. Gudmundsson et al. (1997) involved an efficient large-scale synthesis through modifications of existing literature procedures, also enabling the preparation of various polychlorinated 2-aminopyridines (Gudmundsson, Hinkley, Brieger, Drach, & Townsend, 1997).

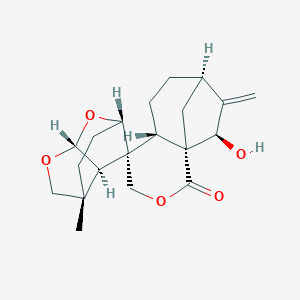

Molecular Structure Analysis

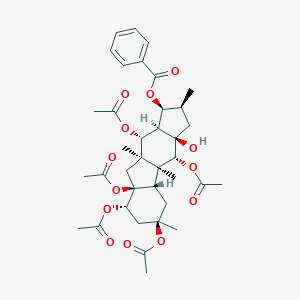

The molecular structure of this compound has been studied extensively. For instance, the work on bis(4-amino-2-chloropyridinium) tetrachlorozincate (II) monohydrate provided insights into its structural characteristics, revealing hydrogen bonding and π−π stacking interactions that may contribute to the stabilization of the crystal structure (Najla Karâa et al., 2013).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, forming a wide range of derivatives and complexes. Research by Raziyeh Arab Ahmadi et al. (2011) on Co(II) complexes with 2-amino-5-chloropyridine showcases the compound's ability to form stable complexes, highlighting its magnetic and spectroscopic properties (Arab Ahmadi, Safari, Khavasi, & Amani, 2011).

Physical Properties Analysis

The physical properties of this compound, such as melting points, solubility, and crystalline forms, are crucial for its application in various fields. The study by H. Fun et al. (2008) introduced a second monoclinic polymorph of this compound, providing insight into its crystal structure and stability (Fun, Chantrapromma, Jana, Chakrabarty, & Goswami, 2008).

Chemical Properties Analysis

The chemical behavior of this compound, including its reactivity and interaction with other compounds, is a key area of interest. Studies have focused on its role in forming cocrystals and complexes, demonstrating its versatile chemical properties and potential applications in materials science and chemistry (Wardell & Tiekink, 2011).

Scientific Research Applications

Synthesis of MGMT Inhibitors : A novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine was developed, which is instrumental in the efficient preparation of MGMT inhibitors. This has implications in the field of medicinal chemistry (Lopez et al., 2009).

Antimicrobial Drug Development : Compounds such as 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, derived from 2-Amino-4-chloropyridine, show promise as new antimicrobial drugs. Their antibacterial activity depends on their structure and their interaction with bacterial lipopolysaccharide (Koszelewski et al., 2021).

Efficient Large-Scale Synthesis : An improved method for large-scale synthesis of this compound has been developed. This enables the convenient preparation of various polychlorinated 2-aminopyridines with higher yields than previously possible (Gudmundsson et al., 1997).

Crystal Structure Analysis : The monohydrate hydrochloride salt of 2-amino-3,5-dichloropyridine has been studied, revealing insights into hydrogen bonding patterns and comparing them with previously studied pyridine complexes (Anagnostis & Turnbull, 1998).

Antiallergic Activity : N-[2-(4-pyridinyl)-4-pyrimidinyl]ureas and dialkyl [[[2-(4-pyridinyl)-4-pyrimidinyl]amino]methylene]malonates, derived from this compound, have shown potential as antiallergic agents (Lesher et al., 1982).

Charge Transfer Studies : Research into 2-amino-5-chloropyridine and 2-amino-6-chloropyridine has provided insights into charge transfer within these molecules, combining experimental and theoretical approaches (Al-Otaibi, 2015).

Self-Assembly in Solvents : Studies on 2-aminopyrimidines in nonpolar solvents have shown that they can form less polar species through N-HN hydrogen bonding, indicating their potential for self-assembly applications (Rospenk & Koll, 2007).

Molecular Structure at Low Temperatures : The crystal structure of 2-amino-5-chloropyridine at 100 K shows centrosymmetric dimers and extended two-dimensional aggregation, offering insights into its molecular organization under different conditions (Pourayoubi et al., 2007).

Pyridyne Intermediate in Amination Reactions : A study of halopyridines revealed the role of a pyridyne intermediate in amination reactions, leading to various amino products. This has implications for synthetic chemistry (Pieterse & Hertog, 2010).

Photochemical Dimerization : Ultraviolet irradiation of 2-aminopyridines leads to the formation of dimers, which exhibit unique chemical and physical properties (Taylor & Kan, 1963).

Safety and Hazards

2-Amino-4-chloropyridine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Mechanism of Action

Target of Action

2-Amino-4-chloropyridine is a chloroaminoheterocyclic compound . It is primarily used as an intermediate in the synthesis of various pharmaceuticals, pesticides, and dyes . .

Mode of Action

It is known to undergo suzuki-miyaura coupling with phenylboronic acid , which is a type of palladium-catalyzed cross coupling reaction. This reaction is often used in organic chemistry to form carbon-carbon bonds, which is a crucial step in the synthesis of many complex organic molecules.

Biochemical Pathways

Given its use as an intermediate in the synthesis of various pharmaceuticals and pesticides , it can be inferred that the compound likely interacts with multiple biochemical pathways, depending on the final product it is used to synthesize.

Pharmacokinetics

It is known that the compound is sparingly soluble in water , which may affect its absorption and distribution in biological systems

Result of Action

The molecular and cellular effects of this compound are likely dependent on the specific pharmaceutical or pesticide it is used to synthesize. As an intermediate, its primary role is to contribute to the structure and function of the final product .

Biochemical Analysis

Biochemical Properties

2-Amino-4-chloropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to undergo nucleophilic substitution reactions, which are crucial in the synthesis of other biologically active compounds .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Furthermore, this compound has been reported to cause oxidative stress in cells, leading to changes in gene expression and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to air and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects. Studies have shown that high doses of this compound can cause oxidative stress and damage to cellular components, leading to adverse effects on animal health . It is important to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites within the cell . The compound’s interaction with metabolic enzymes highlights its potential impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution within different cellular compartments can affect its localization and accumulation, influencing its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the presence of certain amino acid sequences can direct the compound to the nucleus, where it can interact with nuclear proteins and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms.

properties

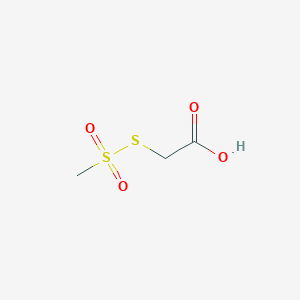

IUPAC Name |

4-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMWVVBHJMUJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Record name | 2-amino-4-chloropyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342444 | |

| Record name | 2-Amino-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19798-80-2 | |

| Record name | 4-Chloro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19798-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-Amino-4-chloropyridine a useful starting material in organic synthesis?

A1: The presence of both an amino group and a chlorine atom on the pyridine ring provides distinct reactive sites. This allows for diverse chemical modifications, making this compound a valuable precursor for synthesizing a wide range of complex molecules. For example, it has been successfully employed in the synthesis of imidazo[1,2-a]pyridine derivatives [], 5-amino- and 7-amino-6-azaoxindole derivatives [], and chiral 2-Amino-4-piperidinyl pyridine derivatives [].

Q2: How does the chlorine atom's position on the pyridine ring affect the chemical properties of this compound derivatives?

A2: The position of the chlorine atom, along with other substituents, significantly influences the reactivity and biological activity of this compound derivatives. Research has shown that even a change in the position of the chlorine atom on a benzoic acid coformer (3-chlorobenzoic acid vs. 4-chlorobenzoic acid) can alter the outcome of co-crystallization with amino-chloropyridine derivatives, leading to different supramolecular assemblies with varying biological activities [].

Q3: What is the significance of Structure-Activity Relationship (SAR) studies involving this compound derivatives?

A3: SAR studies are crucial for understanding how different structural modifications to this compound impact its biological activity, potency, and selectivity. For instance, a study exploring the antimicrobial activity of new Schiff bases of this compound derivatives demonstrated that compounds with specific substituents (compounds 3b, 3c, 3d, 3f, and 3g) exhibited significant biological activity against tested microorganisms []. This highlights the importance of SAR studies in guiding the design of more potent and selective drug candidates.

Q4: Are there established large-scale synthesis methods for this compound?

A4: Yes, researchers have developed efficient large-scale synthesis methods for this compound. One such method utilizes methyl 4-chloropicolinate as the starting material and achieves a yield of 68.5% []. This optimized procedure facilitates the production of sufficient quantities for further research and development purposes. Additionally, modifications to existing procedures have led to improved large-scale syntheses of this compound and its utilization in preparing various polychlorinated 2-Aminopyridines [, ].

Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?

A5: Commonly employed analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy [], Mass Spectrometry (MS) [], Fourier-Transform Infrared (FT-IR) spectroscopy [], Ultraviolet-Visible (UV/Vis) spectroscopy [], Powder X-ray Diffraction (PXRD) [], and Single Crystal X-ray Diffraction (SC-XRD) []. These methods help ascertain the structure, purity, and other crucial properties of the compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B16029.png)

![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)